Tert-butyl 5-methoxypiperidine-3-carboxylate
Description
Tert-butyl 5-methoxypiperidine-3-carboxylate is a piperidine derivative featuring a methoxy (-OCH₃) substituent at the 5-position and a tert-butyl ester group (-COO-t-Bu) at the 3-position. Piperidine, a six-membered saturated ring containing one nitrogen atom, forms the scaffold of this compound. The tert-butyl ester moiety enhances steric bulk and stability, while the methoxy group introduces polarity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where its structural features influence pharmacokinetic properties such as solubility and metabolic stability.
Key molecular characteristics:
- Molecular Formula: C₁₁H₂₁NO₃ (derived by substituting the 5-methyl group in tert-butyl 5-methylpiperidine-3-carboxylate with a methoxy group).
- Molecular Weight: 215.3 g/mol.
- Functional Groups: Piperidine core, methoxy (-OCH₃), tert-butyl ester (-COO-t-Bu).
Properties
IUPAC Name |
tert-butyl 5-methoxypiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGOOWGYKOVOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CNC1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 5-methoxypiperidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of piperidine with tert-butyl chloroformate in the presence of a base, followed by methylation of the resulting intermediate with methanol. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or similar organic solvents
Catalyst/Base: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methoxypiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N-oxides, while reduction with LiAlH4 can produce secondary amines.
Scientific Research Applications
Tert-butyl 5-methoxypiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 5-methoxypiperidine-3-carboxylate with structurally related compounds, focusing on molecular properties, functional groups, and safety profiles:
Key Comparisons :
Structural Differences: Piperidine vs. Pyridine/Pyrrolidine: The target compound’s piperidine core is saturated, unlike pyridine derivatives (e.g., tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate), which are aromatic and more reactive. Pyrrolidine derivatives (e.g., compound) have a five-membered ring, altering steric and electronic properties. However, the bulky tert-butyl ester counteracts this by enhancing hydrophobicity.
Physical Properties: Solubility: Methoxy groups generally improve solubility in polar solvents (e.g., ethanol, acetone), while tert-butyl esters favor solubility in nonpolar solvents (e.g., dichloromethane, hexane). Stability: The tert-butyl ester group resists hydrolysis under neutral conditions but decomposes in strongly acidic or basic environments .
Reactivity :
- The ester group in the target compound is susceptible to nucleophilic attack, similar to other tert-butyl esters. However, the absence of electron-withdrawing groups (e.g., chlorine in ’s compound) reduces electrophilicity compared to halogenated analogs.
Safety Considerations :
- Tert-butyl esters generally require precautions against hydrolysis and combustion. For example, tert-butyl alcohol (a common precursor) is flammable and reacts violently with oxidizers .
- Pyrrolidine and pyridine derivatives may exhibit distinct hazards; pyridine derivatives often require additional ventilation due to volatility and toxicity .
Biological Activity
Tert-butyl 5-methoxypiperidine-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of a tert-butyl group and a methoxy group. Its molecular formula is with a molecular weight of approximately 219.27 g/mol. The structural features contribute to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. The compound has shown potential in:
- Modulating neurotransmitter systems : Preliminary studies suggest it may affect neurotransmitter receptor activity, which is crucial in treating neurological disorders.
- Anticancer properties : Research indicates that piperidine derivatives can exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy .
Biological Activity Summary
Case Studies and Research Findings
- Neuroprotective Activity : A study investigated the compound's ability to cross the blood-brain barrier and its effects on neuronal cell lines. Results indicated that it could enhance neuronal survival under stress conditions, suggesting neuroprotective properties.
- Anticancer Potential : In vitro studies demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in some assays . The mechanism involved the activation of specific apoptotic pathways.
- Enzyme Interaction Studies : The compound was found to inhibit certain enzymes involved in metabolic pathways related to cancer progression, indicating its potential as a therapeutic agent in oncology .
Applications in Medicinal Chemistry
This compound serves as an important intermediate in the synthesis of bioactive compounds. Its unique structural features allow for modifications that can enhance pharmacological properties:
- Drug Development : Used as a building block for synthesizing novel therapeutic agents targeting various diseases.
- Research Applications : Investigated for its role in understanding receptor-ligand interactions and enzyme kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
